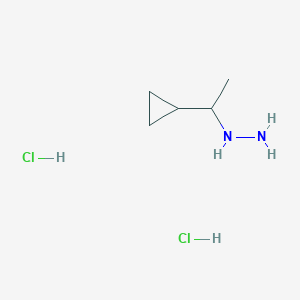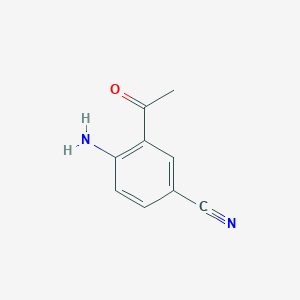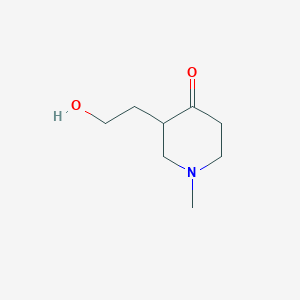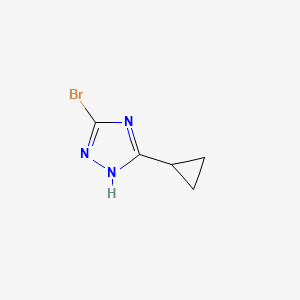
(1-Cyclopropylethyl)hydrazine dihydrochloride
Vue d'ensemble
Description
(1-Cyclopropylethyl)hydrazine dihydrochloride, commonly referred to as CHDH, is an important organic compound that is used in a variety of scientific and industrial applications. CHDH is a colorless, odorless, and water-soluble compound that is composed of an organic hydrazine and a cyclopropylethyl group. CHDH has been used in the synthesis of various organic compounds, as well as in the production of polymers and pharmaceuticals. CHDH has also been used in the synthesis of a variety of organometallic compounds and in the manufacture of polymers for use in the medical and industrial fields.
Applications De Recherche Scientifique
Biochemical and Molecular Aspects of Hydrazine-Induced Carcinogenesis
Hydrazines, such as 1,2-dimethylhydrazine (DMH), are known for their DNA alkylating properties and are used to induce colon cancer in animal models. The study of DMH-induced carcinogenesis helps understand the biochemical, molecular, and histological mechanisms underlying colon cancer development. These models provide insights into the action of biotransformation and antioxidant enzymes in carcinogen metabolism and offer a basis for evaluating potential therapeutic compounds (Venkatachalam et al., 2020).
Natural Occurrence and Synthetic Production of Carcinogenic Hydrazines
A review on the natural occurrence, synthetic production, and use of carcinogenic hydrazines highlights the environmental risk they pose to human populations. These compounds are found in nature and are synthesized for use in pharmaceuticals, agriculture, and industry. The widespread exposure to hydrazines necessitates further research into their effects on health and potential regulatory measures (Tóth, 2000).
Environmental Monitoring of Water Organic Pollutants
In the context of environmental sciences, hydrazines are among the organic pollutants monitored in water due to their potential genotoxicity. Analytical approaches for the detection and control of hydrazine, hydrazides, and hydrazones in water highlight the need for accurate assessment of these impurities to protect public health and the environment (Elder, Snodin, & Teasdale, 2011).
Propriétés
IUPAC Name |
1-cyclopropylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4(7-6)5-2-3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUHPAFLMFSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-56-9 | |
| Record name | (1-cyclopropylethyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)








